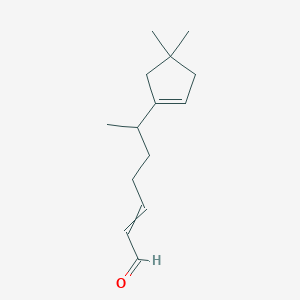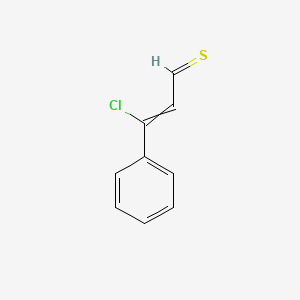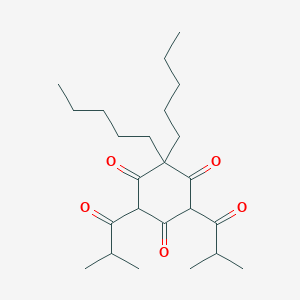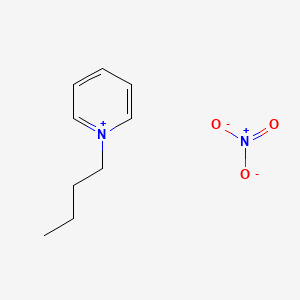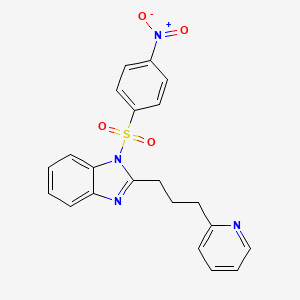
1-(4-Nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole is a complex organic compound that features a benzimidazole core substituted with a 4-nitrophenylsulfonyl group and a 3-pyridin-2-ylpropyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core The benzimidazole can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivativesThe 3-pyridin-2-ylpropyl side chain can be introduced via alkylation reactions using appropriate alkyl halides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
1-(4-Nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzimidazole core can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzimidazole core .
科学研究应用
1-(4-Nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers .
作用机制
The mechanism of action of 1-(4-Nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
1-(4-Nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole: shares similarities with other benzimidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
属性
分子式 |
C21H18N4O4S |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
1-(4-nitrophenyl)sulfonyl-2-(3-pyridin-2-ylpropyl)benzimidazole |
InChI |
InChI=1S/C21H18N4O4S/c26-25(27)17-11-13-18(14-12-17)30(28,29)24-20-9-2-1-8-19(20)23-21(24)10-5-7-16-6-3-4-15-22-16/h1-4,6,8-9,11-15H,5,7,10H2 |
InChI 键 |
ZTODVNMCYCBFET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(N2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])CCCC4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B12560903.png)
![[(3-Hydroxyphenyl)methoxy]acetaldehyde](/img/structure/B12560907.png)
![2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol](/img/structure/B12560920.png)
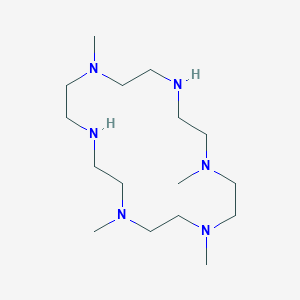
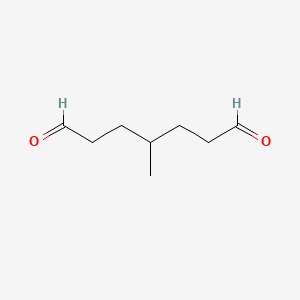

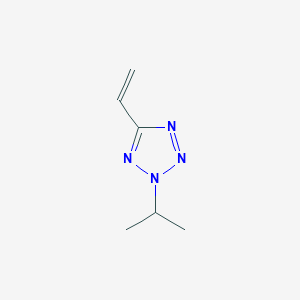
![3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)](/img/structure/B12560945.png)

![2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol](/img/structure/B12560953.png)
